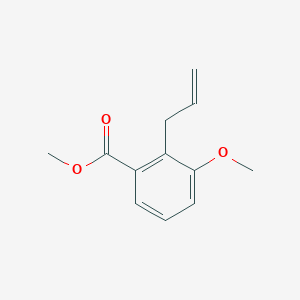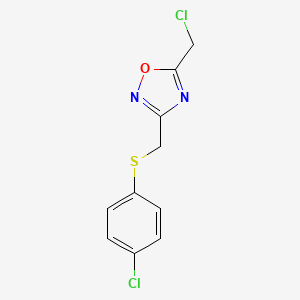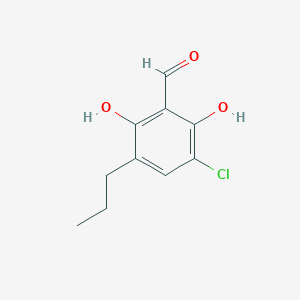
Methyl 2-allyl-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-allyl-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a prop-2-en-1-yl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-allyl-3-methoxybenzoate typically involves the esterification of 3-(methyloxy)-2-prop-2-en-1-ylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-allyl-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: The major product is 3-(hydroxy)-2-prop-2-en-1-ylbenzoic acid.
Reduction: The major product is 3-(methyloxy)-2-prop-2-en-1-ylbenzyl alcohol.
Substitution: The major products depend on the substituent introduced, such as 3-(bromo)-2-prop-2-en-1-ylbenzoate.
Scientific Research Applications
Methyl 2-allyl-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-allyl-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The prop-2-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(ethyloxy)-2-prop-2-en-1-ylbenzoate
- Methyl 3-(propoxy)-2-prop-2-en-1-ylbenzoate
- Methyl 3-(butyloxy)-2-prop-2-en-1-ylbenzoate
Uniqueness
Methyl 2-allyl-3-methoxybenzoate is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. The methoxy group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs with different alkoxy groups.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-methoxy-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-4-6-9-10(12(13)15-3)7-5-8-11(9)14-2/h4-5,7-8H,1,6H2,2-3H3 |
InChI Key |
VFKOVOLHLPSUJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC=C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8323669.png)

![Phenyl-n-[3-(phenylmethoxy)phenyl]carboxamide](/img/structure/B8323678.png)






![6-(m-Fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8323726.png)


